molecular formula C22H25N3O5S B11502149 N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11502149
M. Wt: 443.5 g/mol
InChI Key: MRQQHYJHTLKJOV-UHFFFAOYSA-N
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Description

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of cyano, diethoxyphenyl, pyrrolidine, and sulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the diethoxyphenyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to introduce the diethoxy groups.

    Introduction of the cyano group: The cyano group is added through a nucleophilic substitution reaction.

    Formation of the pyrrolidine-sulfonyl intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride compound.

    Final coupling reaction: The final step involves coupling the diethoxyphenyl-cyano intermediate with the pyrrolidine-sulfonyl intermediate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidine-1-sulfonyl)benzamide: This compound shares a similar core structure but differs in the presence of chlorine atoms.

    N-(2-Cyano-4,5-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide: This compound has methoxy groups instead of diethoxy groups.

Uniqueness

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C22H25N3O5S/c1-3-29-20-13-17(15-23)19(14-21(20)30-4-2)24-22(26)16-8-7-9-18(12-16)31(27,28)25-10-5-6-11-25/h7-9,12-14H,3-6,10-11H2,1-2H3,(H,24,26)

InChI Key

MRQQHYJHTLKJOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)OCC

Origin of Product

United States

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